1-Chloro-5,7-dimethoxyisoquinoline
Description
Historical Context and Significance of Isoquinoline (B145761) Alkaloids and Analogs
Isoquinoline alkaloids represent a large and diverse family of naturally occurring compounds that have been of significant interest to scientists for centuries. numberanalytics.com Their history is deeply intertwined with the development of natural products chemistry and pharmacology. One of the earliest and most well-known sources of isoquinoline alkaloids is the opium poppy (Papaver somniferum), which has been cultivated for its medicinal properties for over 3,000 years. numberanalytics.comajrconline.org The isolation of morphine from opium in the early 19th century marked a pivotal moment, effectively launching the field of natural product chemistry. ajrconline.orgnih.gov
The significance of isoquinoline alkaloids lies in their vast structural diversity and their wide array of biological activities. numberanalytics.comalfa-chemistry.com These compounds are typically derived from the amino acids tyrosine or phenylalanine and are found extensively throughout the plant kingdom. nih.gov Their biological effects are broad, encompassing analgesic, antimicrobial, anticancer, anti-inflammatory, and antiviral properties. numberanalytics.comalfa-chemistry.comlabinsights.nl This wide range of activities has made isoquinoline alkaloids and their synthetic analogs crucial lead compounds in the drug discovery and development process. ajrconline.orgnih.gov For instance, morphine remains a powerful analgesic, while other alkaloids like berberine (B55584) have demonstrated antibacterial and anticancer activities. numberanalytics.comalfa-chemistry.com The complex and varied structures of these alkaloids continue to inspire synthetic and medicinal chemistry research, aiming to create novel therapeutic agents. numberanalytics.comajrconline.org
Rationale for Research Focus on Halogenated Dimethoxyisoquinoline Architectures
The strategic placement of halogen and dimethoxy groups on the isoquinoline framework is a key area of focus in medicinal chemistry due to the profound impact these substituents can have on a molecule's physicochemical and biological properties. Halogenation, the introduction of a halogen atom (such as chlorine, bromine, or iodine), can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgbiointerfaceresearch.com The introduction of halogens can lead to enhanced biological activity; for example, 7-fluoro and 6-chloro isoquinoline derivatives have shown significant inhibitory activity against certain enzymes. nih.gov
Similarly, the presence of methoxy (B1213986) groups (–OCH3) can alter a molecule's electronic properties, solubility, and ability to form hydrogen bonds. In the context of isoquinolines, dimethoxy substitutions are common in many biologically active natural products. For instance, 6,7-dimethoxyisoquinoline (B95607) derivatives are being investigated for their potential as antibacterial agents that target the FtsZ protein, a crucial component of bacterial cell division. researchgate.net
The combination of halogen and dimethoxy groups on an isoquinoline scaffold, as seen in 1-Chloro-5,7-dimethoxyisoquinoline, creates a unique chemical entity. This specific substitution pattern can be exploited by researchers to fine-tune the properties of the molecule. The chlorine atom at the 1-position is particularly important as it provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. acs.orgresearchgate.netrsc.org This strategic functionalization is essential for exploring structure-activity relationships and developing novel compounds with desired therapeutic profiles.
Scope and Research Objectives for this compound Investigations
The primary research interest in this compound lies in its utility as a versatile building block in organic synthesis. The chlorine atom at the C-1 position of the isoquinoline ring makes it a key intermediate for creating more complex molecular architectures through various chemical reactions.
A significant application of this compound is in cross-coupling reactions. For example, it can be used in Kumada cross-coupling reactions to synthesize alkaloids like macrostomine. researchgate.net This highlights its role in the total synthesis of natural products. The reactivity of the C-Cl bond allows for the introduction of various functional groups, enabling the creation of diverse libraries of isoquinoline derivatives for further study. acs.orgrsc.org
While direct biological applications of this compound are not extensively documented, its derivatives are subjects of significant research. The broader class of halogenated and methoxy-substituted isoquinolines is explored for various therapeutic applications. For instance, derivatives are investigated for their potential as antibacterial agents and for their role in cancer research. ajrconline.orgresearchgate.net Therefore, the main objective of investigations involving this compound is to leverage its chemical reactivity to synthesize novel compounds with potential biological activity.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1216202-07-1 |
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.66 g/mol |
| IUPAC Name | This compound |
This data is compiled from publicly available chemical databases. bldpharm.comsigmaaldrich.com
Properties
IUPAC Name |
1-chloro-5,7-dimethoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-7-5-9-8(10(6-7)15-2)3-4-13-11(9)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGITNZIHLQWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2Cl)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 1 Chloro 5,7 Dimethoxyisoquinoline
De Novo Synthesis of the Isoquinoline (B145761) Ring System
The creation of the 1-chloro-5,7-dimethoxyisoquinoline structure from the ground up allows for precise control over the placement of substituents on the bicyclic framework.
Classical and Modern Ring Closure Reactions
The formation of the isoquinoline core relies on a variety of established and contemporary chemical reactions. Classical methods for isoquinoline synthesis include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. numberanalytics.compharmaguideline.comnumberanalytics.com The Bischler-Napieralski synthesis, for instance, involves the cyclization of a β-phenylethylamine derivative. pharmaguideline.com The Pictet-Spengler reaction, another cornerstone, condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can be later aromatized. numberanalytics.com The Pomeranz-Fritsch reaction offers another route, though it can sometimes be limited by harsh conditions and lower yields. numberanalytics.com
More modern approaches often employ transition metal-catalyzed reactions, which can offer milder reaction conditions and improved yields and selectivity. numberanalytics.com These can include palladium- or rhodium-catalyzed C-H activation and annulation strategies to construct the isoquinoline skeleton. mdpi.comrsc.org
Regioselective Introduction of Methoxy (B1213986) and Chloro Substituents
A critical aspect of synthesizing this compound is the precise placement of the two methoxy groups and the chlorine atom. The starting materials are often chosen to already contain the methoxy groups in the desired positions on the benzene (B151609) ring portion of the molecule.
The introduction of the chloro group at the 1-position is typically achieved in the final stages of the synthesis. This can be accomplished by treating the corresponding 1-isoquinolone precursor with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Synthesis from Precursor Molecules
An alternative to de novo synthesis is the modification of existing molecules that already contain the isoquinoline or a related heterocyclic core.
Utilization of 3,4-Dimethoxyphenethylamine (B193588) Derivatives
A common and effective strategy for building the this compound scaffold involves the use of 3,4-dimethoxyphenethylamine as a key starting material. smolecule.com This precursor contains the appropriately substituted benzene ring. In a typical sequence, this amine can be acylated and then cyclized via the Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline (B110456) intermediate. google.com
Transformations of Dihydroisoquinoline Intermediates
The 3,4-dihydroisoquinoline intermediates generated from the cyclization of phenethylamine (B48288) derivatives are pivotal in the synthetic route. bohrium.com These intermediates can then be subjected to a dehydrogenation or oxidation reaction to form the fully aromatic isoquinoline ring system. Subsequently, the 1-position can be functionalized, for example, by conversion to a 1-isoquinolone, which is then chlorinated to yield the final product, this compound.
Advanced Synthetic Techniques
Modern organic synthesis has introduced a variety of advanced techniques that can be applied to the synthesis of complex molecules like this compound. These methods often provide greater efficiency and selectivity.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Kumada reactions, have been employed in the synthesis of related substituted isoquinolines. nih.govresearchgate.net These reactions are valuable for creating carbon-carbon bonds and introducing a variety of substituents onto the isoquinoline core. Additionally, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of isoquinoline derivatives. numberanalytics.com
Below is a table summarizing some of the key reactions and intermediates in the synthesis of this compound.
| Reaction Type | Starting Material | Key Intermediate | Reagents | Product |
| Bischler-Napieralski Reaction | 3,4-Dimethoxyphenethylamine | N-Acyl-3,4-dimethoxyphenethylamine | Acylating agent, POCl₃ | 6,7-Dimethoxy-3,4-dihydroisoquinoline |
| Dehydrogenation | 6,7-Dimethoxy-3,4-dihydroisoquinoline | - | Oxidizing agent (e.g., Pd/C) | 6,7-Dimethoxyisoquinoline (B95607) |
| Chlorination | 5,7-Dimethoxyisoquinolin-1(2H)-one | - | POCl₃ | This compound |
Enantioselective Synthesis for Chiral Isoquinoline Derivatives
The development of enantioselective methods to produce chiral isoquinoline derivatives is a significant area of research, driven by the stereospecific requirements of many biological targets. These strategies often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.
Common approaches for the asymmetric synthesis of isoquinoline cores include the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by asymmetric reduction, and asymmetric additions to dihydroisoquinoline intermediates. clockss.orgresearchgate.netrsc.org For instance, the Pictet-Spengler condensation of a β-arylethylamine with an aldehyde can be rendered enantioselective through the use of chiral Brønsted acids or by incorporating a chiral auxiliary on the amine or aldehyde component. clockss.orgrsc.org Another powerful strategy involves the asymmetric hydrogenation of a 3,4-dihydroisoquinoline, often using chiral transition metal catalysts, to establish a stereocenter at the C-1 position. researchgate.net
However, a detailed review of the scientific literature reveals that while these enantioselective methodologies are well-established for a variety of isoquinoline derivatives, particularly those with 6,7-dimethoxy substitution patterns common in naturally occurring alkaloids, specific examples detailing the enantioselective synthesis of derivatives from This compound are not prominently documented. clockss.orgresearchgate.netnih.gov
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a powerful and efficient approach to building molecular complexity in a single step from three or more starting materials. organic-chemistry.orgnih.gov These reactions are highly valued for their atom economy and ability to rapidly generate libraries of structurally diverse compounds. nih.gov
Several named MCRs, such as the Ugi and Passerini reactions, are utilized in heterocyclic synthesis. organic-chemistry.org In the context of isoquinolines, MCRs can be designed to construct the core skeleton or to functionalize a pre-existing isoquinoline ring. For example, strategies have been developed for the one-pot synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives from simple starting materials like aromatic aldehydes, amines, and other coupling partners. rsc.org
Despite the versatility of MCRs, their specific application for the direct synthesis of This compound is not extensively reported in the available literature. General MCRs for isoquinoline synthesis typically involve precursors that would lead to different substitution patterns, and targeted MCRs for this specific chloro-dimethoxy isomer have not been detailed. rsc.orgorganic-chemistry.org
Flow Chemistry and Green Chemistry Considerations in Isoquinoline Synthesis
Modern synthetic chemistry places increasing emphasis on sustainable and environmentally friendly processes, often referred to as green chemistry. nih.govmdpi.com This includes the use of safer solvents, minimizing waste, and employing energy-efficient technologies like microwave irradiation or flow chemistry. nih.govmdpi.comresearchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers advantages such as enhanced safety, better heat and mass transfer, and the ability to automate multi-step syntheses. scispace.com
The synthesis of heterocyclic compounds, including isoquinolines, has benefited from these green approaches. For example, metal-free dehydrogenation of tetrahydroisoquinolines using oxygen as a clean oxidant represents a green alternative to traditional methods that use stoichiometric heavy metal oxidants. scispace.com Flow chemistry has been employed for hazardous reactions and for streamlining production, although specific applications to isoquinoline synthesis are still emerging.
While these principles are broadly applicable, documented examples of flow chemistry or specific green chemistry protocols tailored to the synthesis of This compound are scarce. The development of such methods would typically follow the establishment of a robust batch synthesis, which for this particular isomer is not widely published.
Reactivity Profile and Derivatization Strategies of 1 Chloro 5,7 Dimethoxyisoquinoline
Nucleophilic Substitution Reactions at the C1 Position
The chlorine atom at the C1 position of the isoquinoline (B145761) ring is highly susceptible to nucleophilic substitution. This reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate formed during the substitution process. This activation allows for a broad range of derivatization strategies, including modern cross-coupling reactions and classical nucleophilic displacements.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the activated C1-Cl bond of the isoquinoline core readily participates in such transformations. rsc.org These reactions typically involve the oxidative addition of the chloro-compound to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. uwindsor.ca
The Kumada coupling , which utilizes Grignard reagents, has been employed in the synthesis of complex natural products. For instance, a key step in the synthesis of the alkaloid (S)-macrostomine involved a Kumada cross-coupling reaction on a 1-chloro-6,7-dimethoxyisoquinoline (B1354764) intermediate, a closely related isomer. researchgate.net This highlights the utility of this method for introducing alkyl or aryl groups at the C1 position.
The Suzuki coupling , which uses organoboron compounds, is another widely applied method. It is valued for its mild reaction conditions and tolerance of various functional groups. uwindsor.ca While specific examples for the 5,7-dimethoxy isomer are not prevalent in literature, the reaction is well-documented for other dimethoxyisoquinoline isomers. For example, 3-phenylisoquinoline (B1583570) derivatives have been synthesized via Suzuki coupling of the corresponding triflate with various phenylboronic acids, demonstrating the feasibility of coupling at activated positions on the isoquinoline core. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Isoquinoline Scaffolds
| Coupling Type | Isoquinoline Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Kumada | 1-Chloro-6,7-dimethoxyisoquinoline | Aryl/Alkyl Grignard Reagent | Not specified | 1-Aryl/Alkyl-6,7-dimethoxyisoquinoline | researchgate.net |
| Suzuki | 6,7-Dimethoxy-1-methylisoquinolin-3-yl trifluoromethanesulfonate | 2-Benzyloxy-3,4-dimethoxyphenylboronic acid | Pd(OAc)₂, XPhos, K₂CO₃ | 3-Aryl-1-methyl-6,7-dimethoxyisoquinoline | nih.gov |
The C1-chloro group can be directly displaced by a variety of nucleophiles without the need for a metal catalyst. The inherent electrophilicity of the C1 position facilitates these reactions. thieme-connect.de
Nitrogen Nucleophiles : Amines and their derivatives readily displace the chloride to form 1-aminoisoquinolines. A study on the related 1-chloro-6,7-dimethoxyisoquinoline demonstrated its reaction with hydrazine (B178648) hydrate, showcasing the utility of nitrogen nucleophiles. chemicalpapers.com These reactions are often enhanced when performed on the corresponding isoquinolinium salt. thieme-connect.de
Oxygen Nucleophiles : Alkoxides and hydroxides can be used to introduce alkoxy and hydroxy groups, respectively. While direct hydrolysis can be challenging, displacement with alkoxides like sodium methoxide (B1231860) is a common method for synthesizing 1-alkoxyisoquinolines. thieme-connect.de
Carbon Nucleophiles : Carbanions, such as those derived from enolates or organometallic reagents, can also displace the C1-chloride to form new carbon-carbon bonds. The reaction of 1-chloroisoquinolines with the enolate of acetophenone (B1666503) or the anion of dimethyl sulfoxide (B87167) are documented examples of this type of transformation. thieme-connect.de
Modifications of the Dimethoxy Moieties
The methoxy (B1213986) groups at the C5 and C7 positions are key functional handles that can be modified to alter the properties of the isoquinoline core. Demethylation to reveal the corresponding phenols is the most common transformation, creating intermediates for further functionalization.
Demethylation of the methoxy groups is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). For example, the demethylation of 1-benzyl-1,2,3,4-tetrahydro-5,8-dimethoxyisoquinoline derivatives with refluxing hydrobromic acid has been shown to be an effective method for producing the corresponding dihydroxy compounds. rsc.org Selective demethylation can sometimes be achieved by carefully controlling reaction conditions or by leveraging the electronic environment of the ring. acs.org
Once the hydroxyl groups are unmasked, they can be readily alkylated using various alkylating agents (e.g., alkyl halides, sulfates) in the presence of a base. This two-step sequence allows for the introduction of a wide variety of alkoxy groups, which can be useful for modulating solubility or for introducing reporter groups or other functionalities. For instance, phenol (B47542) intermediates derived from dimethoxyisoquinolines have been O-alkylated with reagents like 2-bromo-1-fluoroethane to synthesize new analogs. nih.gov
The 5,7-dihydroxyisoquinoline intermediates formed via demethylation are valuable synthetic platforms. The phenolic hydroxyl groups are nucleophilic and can participate in a range of reactions beyond simple alkylation. They can be converted to triflates, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions, thereby enabling derivatization at the C5 and C7 positions. nih.gov The hydroxyl groups also influence the reactivity of the aromatic ring, potentially directing electrophilic substitution reactions. Their presence is crucial in the synthesis of numerous natural products and their analogs where the free hydroxyls are part of the final pharmacophore or are required for specific biological interactions.
Transformations of the Isoquinoline Nitrogen Atom
The lone pair of electrons on the isoquinoline nitrogen atom makes it nucleophilic and basic. The most common transformation is N-alkylation to form quaternary isoquinolinium salts. This is typically achieved by reacting the isoquinoline with an alkyl halide, such as methyl iodide. rsc.orgclockss.org The formation of these salts significantly alters the electronic properties of the molecule, increasing the electrophilicity of the ring system and making it more susceptible to nucleophilic attack. This property can be exploited in multi-step synthetic sequences. For example, reduction of the iminium bond in the isoquinolinium salt with a reducing agent like sodium borohydride (B1222165) is a standard method for producing 1,2,3,4-tetrahydroisoquinolines. rsc.org
Table 2: Summary of Reactivity for 1-Chloro-5,7-dimethoxyisoquinoline
| Position/Group | Reaction Type | Reagents/Conditions | Product Type |
| C1-Chloro | Kumada Coupling | Grignard Reagent, Pd Catalyst | 1-Alkyl/Aryl-isoquinoline |
| C1-Chloro | Suzuki Coupling | Boronic Acid, Pd Catalyst, Base | 1-Aryl-isoquinoline |
| C1-Chloro | Nucleophilic Displacement | Amines, Alkoxides, Carbanions | 1-Amino/Alkoxy/Alkyl-isoquinolines |
| C5/C7-Methoxy | Demethylation | HBr, BBr₃ | 5,7-Dihydroxyisoquinoline |
| C5/C7-Hydroxy | O-Alkylation | Alkyl Halide, Base | 5,7-Dialkoxyisoquinoline |
| Nitrogen | N-Alkylation (Quaternization) | Alkyl Halide (e.g., MeI) | Isoquinolinium Salt |
Quaternization Reactions and N-Oxidation
The lone pair of electrons on the nitrogen atom of the isoquinoline ring readily participates in reactions with electrophiles, leading to quaternization and N-oxidation products. These transformations not only modify the electronic properties of the molecule but also serve as a gateway for further functionalization.
Quaternization involves the alkylation of the nitrogen atom, resulting in the formation of a positively charged isoquinolinium salt. This reaction enhances the electron-deficiency of the heterocyclic ring, which can influence subsequent reactions. For instance, the quaternization of related 3-phenyl-1-methyl-6,7-dimethoxyisoquinolines has been achieved by treatment with methyl iodide in a sealed tube at elevated temperatures. nih.gov It is anticipated that this compound would undergo similar quaternization reactions with various alkyl halides.
N-oxidation, on the other hand, involves the formation of an N-oxide by treating the isoquinoline with an oxidizing agent. This transformation introduces a new reactive center and can alter the regioselectivity of subsequent substitution reactions. The N-oxidation of substituted isoquinolines has been accomplished using various reagents, including peracetic acid and dimethyldioxirane. acs.orgresearchgate.net The resulting N-oxides can then be used in a variety of synthetic manipulations. For example, N-oxidation of 1,5-dimethylisoquinoline (B3178714) followed by rearrangement with acetic anhydride (B1165640) has been used to introduce a hydroxyl group at the 4-position. nih.gov
| Reaction Type | Reagent/Conditions (Analogous Systems) | Expected Product |
| Quaternization | Methyl iodide, sealed tube, 100 °C | 1-Chloro-5,7-dimethoxy-2-methylisoquinolinium iodide |
| N-Oxidation | Peracetic Acid | This compound N-oxide |
| N-Oxidation | Dimethyldioxirane, Acetone, 23°C | This compound N-oxide |
N-Acylation and N-Alkylation Derivatizations
Beyond simple quaternization, the nitrogen atom of this compound can undergo N-acylation and more complex N-alkylation reactions. These derivatizations are crucial for the synthesis of a wide array of functionalized isoquinoline derivatives.
N-acylation involves the reaction of the isoquinoline nitrogen with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base. This reaction leads to the formation of N-acylisoquinolinium salts, which can be reactive intermediates for further transformations. Catalyst-free N-acylation of amines with acetic anhydride has been reported to proceed efficiently, suggesting a straightforward pathway for the acylation of the isoquinoline nitrogen. orientjchem.org
N-alkylation can be achieved with a variety of alkylating agents. For example, the N-alkylation of aniline (B41778) derivatives with alcohols has been catalyzed by manganese pincer complexes, offering a sustainable route to N-alkylated products. nih.gov In the context of isoquinolines, the alkylation of papaverine (B1678415), a dimethoxy-substituted isoquinoline, has been achieved using alkyl halides in the presence of a strong base like sodamide in liquid ammonia. beilstein-journals.org
| Derivatization | Reagent/Conditions (Analogous Systems) | Expected Product Type |
| N-Acylation | Acetic anhydride, catalyst-free | N-acetyl-1-chloro-5,7-dimethoxyisoquinolinium derivative |
| N-Alkylation | Benzyl (B1604629) alcohol, Mn-PNP catalyst, t-BuOK, Toluene, 80-100 °C | N-benzyl-1-chloro-5,7-dimethoxyisoquinolinium derivative |
| N-Alkylation | Propyl bromide, Sodamide, Liquid Ammonia | N-propyl-1-chloro-5,7-dimethoxyisoquinolinium derivative |
Functionalization of the Aromatic and Heteroaromatic Rings
The aromatic and heteroaromatic rings of this compound are amenable to functionalization through various strategies, including electrophilic aromatic substitution and metalation-based approaches. The directing effects of the methoxy groups and the chloro substituent play a crucial role in determining the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions
The electron-donating methoxy groups at positions 5 and 7 activate the benzene (B151609) ring towards electrophilic aromatic substitution. The directing influence of these groups would favor substitution at the positions ortho and para to them. Specifically, the C-6 and C-8 positions are activated. The chloro substituent at C-1 deactivates the pyridine (B92270) ring towards electrophilic attack.
Nitration is a common electrophilic aromatic substitution reaction. For instance, the nitration of 6,7-dimethoxy-1-methylisoquinoline (B8805874) with concentrated nitric acid leads to the introduction of a nitro group at the 8-position. This suggests that nitration of this compound would likely occur at the C-6 or C-8 position. The presence of the chloro group at C-1 is expected to have a minor influence on the substitution pattern of the benzene ring.
| Reaction | Reagent/Conditions (Analogous Systems) | Expected Product |
| Nitration | Concentrated Nitric Acid | 6-Nitro-1-chloro-5,7-dimethoxyisoquinoline and/or 8-Nitro-1-chloro-5,7-dimethoxyisoquinoline |
Metalation and Directed ortho-Metalation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org The methoxy groups in this compound can act as directing metalation groups (DMGs), facilitating the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent.
In the case of this compound, the methoxy group at C-5 can direct metalation to the C-6 position, while the methoxy group at C-7 can direct metalation to the C-8 position. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups. For example, the directed ortho-metalation of 6,7-dimethoxyisoquinoline (B95607) with TMPMgCl·LiCl occurs exclusively at the C-1 position. beilstein-journals.org However, with the C-1 position blocked by a chlorine atom in the target molecule, metalation is expected to be directed by the methoxy groups. The formylation of 6,7-dimethoxyisoquinoline at the C-1 position via DoM using n-butyllithium and DMF further illustrates the utility of this approach.
| Approach | Reagent/Conditions (General) | Intermediate | Subsequent Reaction with Electrophile (E+) |
| Directed ortho-Metalation | n-Butyllithium, THF, -78 °C | 6-Lithio-1-chloro-5,7-dimethoxyisoquinoline | 6-E-1-chloro-5,7-dimethoxyisoquinoline |
| Directed ortho-Metalation | n-Butyllithium, THF, -78 °C | 8-Lithio-1-chloro-5,7-dimethoxyisoquinoline | 8-E-1-chloro-5,7-dimethoxyisoquinoline |
Advanced Spectroscopic and Structural Characterization Methodologies for 1 Chloro 5,7 Dimethoxyisoquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidationresearchgate.netsmolecule.comthieme-connect.denih.govrsc.orgresearchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the molecular structure of organic compounds in solution. For 1-Chloro-5,7-dimethoxyisoquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, confirming the connectivity and substitution pattern of the isoquinoline (B145761) core.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMBC, HSQC)
The structural elucidation of this compound is achieved through a combination of NMR experiments. rsc.org
¹H NMR (Proton NMR): This one-dimensional experiment identifies all unique proton environments in the molecule. For this compound, this would show distinct signals for the aromatic protons on the isoquinoline ring and the methyl protons of the two methoxy (B1213986) groups. The integration of these signals provides the relative number of protons in each environment.
¹³C NMR (Carbon NMR): This 1D experiment reveals the number of unique carbon atoms, including those in the aromatic rings and the methoxy groups. The chemical shifts are indicative of the electronic environment of each carbon.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is invaluable for establishing the sequence of protons in the aromatic rings by showing which protons are adjacent. For example, it would show a correlation between H-6 and H-8 in the benzene (B151609) portion of the isoquinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹J coupling). sdsu.eduyoutube.com This allows for the unambiguous assignment of each proton to its corresponding carbon atom. The methoxy protons, for instance, would show a correlation to the methoxy carbon atoms.
Analysis of Chemical Shifts and Coupling Constantsthieme-connect.de
The precise chemical shifts (δ, measured in ppm) and coupling constants (J, measured in Hz) provide detailed electronic and geometric information. thieme-connect.deresearchgate.net In the ¹H NMR spectrum, the aromatic protons are expected to appear in the downfield region, with their exact shifts influenced by the electron-donating methoxy groups and the electron-withdrawing effects of the nitrogen atom and the chlorine substituent. The protons of the two methoxy groups would appear as sharp singlets in the upfield region.
Coupling constants in the aromatic system are characteristic of the relationship between protons. For instance, ortho-coupled protons typically show larger J-values (around 7-9 Hz) compared to meta-coupled protons (around 1-3 Hz). thieme-connect.de Analysis of these couplings helps confirm the substitution pattern.
Table 1: Representative NMR Data for Substituted Isoquinolines
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Isoquinoline thieme-connect.de | ¹H-1 | 9.22 | |
| ¹H-3 | 8.52 | J_3,4 = 6.0 | |
| ¹H-4 | 7.58 | ||
| ¹H-5 | 8.12 | J_5,6 = 8.7 | |
| ¹H-6 | 7.65 | J_6,7 = 7.0 | |
| ¹H-8 | 7.95 | J_7,8 = 8.2 | |
| 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline nih.gov | ¹³C | 156.5, 153.8, 150.7, 150.6, 135.5, 123.3, 107.6, 105.4, 103.7 | |
| OMe | 56.2, 56.1 | ||
| Me | 22.0 | ||
| 6-(2-Fluoroethoxy)-7-methoxy-1-(4-methoxybenzyl)isoquinoline nih.gov | ¹H | 8.36 (d) | J = 6.0 |
| 7.41 (d) | J = 6.0 | ||
| 7.38 (s) | |||
| 7.06 (s) | |||
| OMe | 3.89 (s) | ||
| OCH₂ | 4.38 (dt) | J = 27.0, 4.2 | |
| CH₂F | 4.86 (dt) | J = 47.4, 4.2 |
This table provides representative data for related isoquinoline structures to illustrate typical chemical shift and coupling constant values. Specific data for this compound would need to be experimentally determined.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determinationresearchgate.netrsc.org
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. bioanalysis-zone.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can provide a mass accurate to several decimal places. bioanalysis-zone.com This accuracy allows for the calculation of a unique elemental formula.
For this compound, with a molecular formula of C₁₁H₁₀ClNO₂, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. bioanalysis-zone.com The ESI (Electrospray Ionization) technique is commonly used for such analyses. rsc.orgdoi.org
Table 2: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀ClNO₂ |
| Nominal Mass | 223 |
| Monoisotopic Mass | 223.04001 Da |
| Theoretical [M+H]⁺ | 224.04729 Da |
| Theoretical [M+Na]⁺ | 246.02923 Da |
Data calculated based on the molecular formula. Experimental verification is required. uni.lu
X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysismdpi.comthieme-connect.comcore.ac.uk
For this compound, a single-crystal X-ray diffraction analysis would confirm the planarity of the isoquinoline ring system and the specific positions of the chloro and dimethoxy substituents. It would also reveal the orientation of the methoxy groups relative to the aromatic ring. While the isoquinoline core is largely rigid, the methoxy groups can adopt different conformations, and crystallography would define their solid-state arrangement. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, highlighting any intermolecular interactions such as π-π stacking or halogen bonding. Although a crystal structure for the title compound is not publicly available, analysis of related structures like 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride demonstrates the power of this method in defining stereochemistry and molecular geometry. nih.gov
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignmentrsc.org
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.comencyclopedia.pub It is a primary method for determining the absolute configuration (R or S) of enantiomers. mdpi.com The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. encyclopedia.pubresearchgate.net
The compound this compound is itself an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit an ECD spectrum and this technique is not applicable for its direct structural analysis. However, if this isoquinoline unit were incorporated as a chromophore into a larger chiral molecule, or if a chiral center were introduced into its structure (for example, through substitution), then ECD would become an essential tool for assigning the absolute configuration of the resulting stereoisomers.
Medicinal Chemistry Applications and Structure Activity Relationship Sar of 1 Chloro 5,7 Dimethoxyisoquinoline Derivatives
Isoquinoline (B145761) Scaffolds as Privileged Structures in Medicinal Chemistry
The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure." Current time information in Bangalore, IN.ontosight.airesearchgate.net This designation is attributed to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets, leading to diverse pharmacological activities. ub.edu Isoquinoline alkaloids, naturally occurring compounds featuring this ring system, have been a source of revolutionary drugs, including the analgesic morphine and the antibacterial berberine (B55584). bldpharm.com
The therapeutic breadth of isoquinoline derivatives is extensive, encompassing antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties. ontosight.aibldpharm.comacs.org Their success in drug development stems from the rigid, planar aromatic system which provides a defined orientation for substituent groups to interact with target proteins. The nitrogen atom within the heterocycle also offers a key site for hydrogen bonding and salt formation, enhancing solubility and receptor binding. researchgate.net Synthetic chemists have developed numerous methods to construct and functionalize the isoquinoline core, allowing for systematic exploration of structure-activity relationships and the optimization of drug candidates. rsc.org The inherent potential of this scaffold makes derivatives like 1-chloro-5,7-dimethoxyisoquinoline valuable starting points for developing novel therapeutic agents. acs.orgresearchgate.net
Comprehensive Structure-Activity Relationship (SAR) Studies
Influence of Halogenation (e.g., Chlorine at C1) on Biological Activity
The chlorine atom at the C1 position of this compound is a critical feature that significantly influences its chemical reactivity and biological applications. This halogenated position acts as a key synthetic handle, enabling nucleophilic substitution reactions to introduce a wide variety of functional groups. A patent for Hedgehog pathway inhibitors describes reacting this compound with aniline (B41778) derivatives to form N-(3-(1-benzo[d]imidazol-2-yl)-4-chlorophenyl)-5,7-dimethoxyisoquinolin-1-amine, demonstrating the utility of the C1-chloro group as a reactive site for building more complex molecules. google.com
Halogenation, in general, is a well-established strategy in medicinal chemistry to enhance the biological activity of a compound. The introduction of a halogen can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target. In related heterocyclic systems, such as quinazolines, a chlorine at an analogous position is crucial for the synthesis of bioactive compounds, including those with antitumor and antiparasitic properties. ub.edu Similarly, the synthesis of histone lysine (B10760008) methyltransferase (HKMT) inhibitors has utilized 1,3-dichloro-6,7-dimethoxyisoquinoline (B1489326) as a key intermediate, highlighting the importance of chlorine substituents for creating potent enzyme inhibitors. rsc.org
Impact of Dimethoxy Substitution Patterns on Efficacy and Selectivity
The placement of methoxy (B1213986) groups on the isoquinoline ring profoundly affects the molecule's electronic properties and its interactions with biological targets. While direct SAR studies on the 5,7-dimethoxy pattern are limited in publicly available literature, extensive research on the isomeric 6,7-dimethoxyisoquinoline (B95607) derivatives provides valuable insights. nih.govnih.govscilit.com
Role of Substituents at Other Positions (e.g., C3, C4, C6, C7)
SAR studies on related 6,7-dimethoxyisoquinoline derivatives have demonstrated that substituents at other positions, particularly C1 and C3, are critical for modulating biological activity. In a series of 3-phenyl-6,7-dimethoxyisoquinoline derivatives developed as antibacterial agents targeting the FtsZ protein, the nature of the substituent at the C1 position was paramount. nih.gov
Key findings from this study include:
Basic Substituents at C1: The presence of a basic group at the C1-position, which would be protonated under physiological conditions, was strongly associated with antibacterial activity. For example, the 1-guanidino derivative was active against both S. aureus and E. faecalis. nih.gov
From Inactive to Active: The 1-cyano derivative was inactive, but its reduction to the 1-aminomethyl derivative conferred activity against S. aureus. This highlights the importance of a basic nitrogen functionality at this position. nih.gov
Chain Length and Basicity: The 1-guanidinomethyl and 1-(2-guanidinoethyl) derivatives showed broad activity, while the less basic 1-(2-aminoethyl) derivative was less potent, indicating that both the basicity and the nature of the linker are important. nih.gov
The table below summarizes the antibacterial activity of selected 1-substituted-3-phenyl-6,7-dimethoxyisoquinoline derivatives.
| Compound ID | C1-Substituent | Activity vs. S. aureus | Activity vs. E. faecalis |
| 8a | 1-Amino | Inactive | Inactive |
| 10a | 1-Guanidino | Active | Active |
| 11a | 1-Cyano | Inactive | Inactive |
| 12a | 1-Aminomethyl | Active | Inactive |
| 13a | 1-Guanidinomethyl | Active | Active |
Data sourced from a study on FtsZ-targeting antibacterial agents. nih.gov
These findings underscore that even with a fixed dimethoxy pattern, modifications at other positions can dramatically alter the biological profile of the isoquinoline scaffold.
Design Principles for Modulating Potency and Pharmacological Profiles
Based on available research, several design principles can be formulated for modulating the potency and pharmacological profiles of this compound derivatives:
Utilize C1 as a Reactive Center: The C1-chloro group is an effective leaving group for nucleophilic substitution. This position should be exploited to introduce diverse side chains and pharmacophores to explore new target interactions, as demonstrated in the synthesis of Hedgehog pathway inhibitors. google.com
Introduce Basic Moieties at C1: For antibacterial applications, incorporating basic, protonatable groups (e.g., aminomethyl, guanidinomethyl) at the C1 position appears to be a successful strategy for enhancing potency, particularly against Gram-positive bacteria. nih.gov
Modulate Lipophilicity at C3: In the 3-phenylisoquinoline (B1583570) series, increasing the lipophilicity of substituents on the C3-phenyl ring led to increased antibacterial potency in the N-methyl quaternary ammonium (B1175870) derivatives. This suggests that tuning lipophilicity is a key factor for optimizing cell penetration or target engagement. nih.gov
Consider Quaternization of the Nitrogen: The quaternization of the isoquinoline nitrogen to form isoquinolinium salts uniformly enhanced antibacterial activity relative to the non-quaternary precursors in the 3-phenyl-6,7-dimethoxyisoquinoline series. This modification introduces a permanent positive charge, which may enhance interaction with bacterial cell membranes or specific targets. nih.gov
Elucidation of Biological Targets and Mechanistic Pathways (excluding clinical data)
Derivatives of dimethoxy-substituted isoquinolines have been shown to interact with a variety of biological targets, leading to distinct mechanistic pathways.
Hedgehog Pathway Inhibition: A patent has explicitly described derivatives of this compound as inhibitors of the Hedgehog signaling pathway. google.com This pathway is crucial during embryonic development and its aberrant activation is implicated in the formation of various cancers. The synthesized compound, N-(3-(1-benzo[d]imidazol-2-yl)-4-chlorophenyl)-5,7-dimethoxyisoquinolin-1-amine, represents a potential therapeutic agent for cancers driven by this pathway. google.com
FtsZ Targeting in Bacteria: Several 3-phenyl-6,7-dimethoxyisoquinoline derivatives have been identified as potent antibacterial agents that target the bacterial cell division protein FtsZ. nih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring, which initiates bacterial cytokinesis. These isoquinoline compounds were shown to act as stabilizers of FtsZ polymers, leading to an inhibition of the protein's GTPase activity and ultimately blocking cell division. nih.gov This mechanism of action makes FtsZ an attractive target for developing new antibiotics to combat drug-resistant bacteria. nih.gov
Epigenetic Modulation: The related intermediate, 1,3-dichloro-6,7-dimethoxyisoquinoline, has been used in the synthesis of inhibitors for histone lysine methyltransferases (HKMTs), such as G9a. rsc.org HKMTs are epigenetic 'writers' that play a critical role in gene regulation, and their dysregulation is linked to diseases like cancer. This suggests that the dimethoxyisoquinoline scaffold can be adapted to target epigenetic enzymes, offering a pathway for developing novel cancer therapeutics. rsc.org
Phosphodiesterase (PDE) Inhibition: Although focused on the 6,7-dimethoxy isomer, research has shown that isoquinoline derivatives are effective inhibitors of phosphodiesterase 10A (PDE10A). nih.gov PDE10A is highly expressed in the brain, and its inhibition is a therapeutic strategy for central nervous system disorders like schizophrenia. nih.gov
This diverse range of targets highlights the versatility of the dimethoxy-substituted isoquinoline scaffold in medicinal chemistry.
Enzyme Inhibition Studies (e.g., PDE10A, FtsZ, Acetylcholinesterase)
The dimethoxyisoquinoline core is a well-established pharmacophore for targeting various enzymes. Modification of this scaffold, often using chloro-substituted intermediates, has led to the development of potent and selective inhibitors for several key enzymes implicated in human disease.
Phosphodiesterase 10A (PDE10A) Inhibition
PDE10A is a dual-specificity phosphodiesterase highly expressed in the medium spiny neurons of the striatum, where it hydrolyzes both cAMP and cGMP. nih.gov Its inhibition is a therapeutic strategy for neurological and psychiatric disorders. nih.gov The natural product papaverine (B1678415), a 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline, is a known PDE10A inhibitor. nih.gov Research has focused on optimizing this scaffold to enhance potency and selectivity.
Structure-activity relationship studies on papaverine analogues have shown that modifications to the benzyl (B1604629) group and the isoquinoline core can significantly impact inhibitory activity. For instance, a series of analogues were synthesized to optimize the structure of papaverine, leading to compounds with IC50 values for PDE10A in the range of 28–60 nM. nih.gov The most potent compound in one study, 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline, demonstrated an IC50 of 28 nM for PDE10A, showing improved selectivity against PDE3A and PDE3B compared to papaverine. nih.gov These findings highlight that the 6,7-dimethoxyisoquinoline unit is a critical component for potent PDE10A inhibition.
| Compound | Core Structure | PDE10A IC50 (nM) | Selectivity Notes |
|---|---|---|---|
| Papaverine | 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline | ~30-60 | Also inhibits other PDEs |
| Compound 8c (analogue) | 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline | 28 ± 1.2 | Improved selectivity vs. PDE3A/B nih.gov |
| MP-10 | 2-{[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline | Not specified | Characterized as a potent PDE10A inhibitor nih.gov |
FtsZ Inhibition
The filamenting temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of tubulin that is essential for bacterial cell division, making it a prime target for novel antibiotics. nih.govnih.gov Several isoquinoline-based compounds, including derivatives of the natural alkaloids berberine and sanguinarine, have been shown to target FtsZ. nih.govmdpi.com These compounds often work by inhibiting the GTPase activity of FtsZ or by altering its polymerization dynamics. nih.govresearchgate.net
Specifically, 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been synthesized and evaluated as FtsZ-targeting antibacterial agents. nih.gov These compounds have demonstrated activity against multidrug-resistant strains like MRSA and VRE. nih.gov SAR studies revealed that the presence of a hydrophobic group at certain positions on the isoquinoline scaffold significantly enhances antibacterial activity. nih.gov The mechanism for these derivatives involves binding to S. aureus FtsZ (SaFtsZ), stabilizing its polymers, and consequently inhibiting its GTPase activity. nih.govresearchgate.net
| Compound Class | Example Compound | Target Organism | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|---|
| Benzyloxy Guanidine Derivatives | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m | S. aureus | 0.5 | Presumed FtsZ targeting mdpi.com |
| Benzyloxy Guanidine Derivatives | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m | E. coli | 1 | Presumed FtsZ targeting mdpi.com |
| 3-Phenylisoquinolines | Derivative of 3-phenyl-6,7-dimethoxyisoquinoline | MRSA & VRE | Low μg/mL range | Stabilizes SaFtsZ polymers, inhibits GTPase activity nih.gov |
| Natural Alkaloids | Berberine | E. coli | Weak activity | Inhibits FtsZ GTPase activity, destabilizes protofilaments mdpi.com |
Acetylcholinesterase (AChE) Inhibition
Inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. frontiersin.org Isoquinoline alkaloids have emerged as a promising class of AChE inhibitors. frontiersin.orgresearchgate.net
Recent studies have identified novel isoquinoline structures with potent anti-AChE activity. For example, Secoyanhusamine A, a rearranged seco-isoquinoline alkaloid, exhibited an IC50 value of 0.81 µM against AChE. frontiersin.org Molecular docking simulations suggest its quaternary nitrogen forms a strong charge-based interaction with the Asp-74 residue in the enzyme's active site. frontiersin.org Other studies on alkaloids from Berberis vulgaris identified aromoline, a bisbenzylisoquinoline alkaloid, as a significant inhibitor of human butyrylcholinesterase (BuChE), a related enzyme, with an IC50 of 0.82 µM. researchgate.net This indicates that the isoquinoline scaffold is a versatile platform for designing inhibitors of cholinesterases.
Interactions with Nucleic Acids and Proteins
Beyond direct enzyme inhibition, isoquinoline derivatives can exert their biological effects by interacting with other crucial macromolecules like nucleic acids and structural proteins. These interactions can disrupt fundamental cellular processes.
The planar nature of the aromatic isoquinoline ring system facilitates intercalation into DNA or binding within the grooves of nucleic acid structures. Some isoquinoline alkaloids are known to induce cell cycle arrest and apoptosis, which may be linked to their interactions with nucleic acids or proteins. researchgate.net For example, certain tetrahydroisoquinoline derivatives containing a lipid-like choline (B1196258) moiety have been found to inhibit DNA gyrase, an enzyme critical for managing DNA topology during replication. rsc.org Similarly, the cytotoxic activity of the azafluoranthene alkaloid eupolauridine, which contains an isoquinoline-like core, has been attributed to the targeting of DNA topoisomerase II. mdpi.com
In the context of protein interactions, the antibacterial activity of many isoquinoline derivatives is mediated by their binding to FtsZ, which disrupts the formation of the Z-ring required for bacterial cytokinesis. researchgate.net This binding is often characterized by specific interactions, such as hydrophobic contacts and π-stacking with key amino acid residues like Phe182 in the FtsZ protein. nih.gov Toxicological assessments of some 3-phenylisoquinoline derivatives showed minimal cross-reaction with mammalian β-tubulin, the eukaryotic counterpart to FtsZ, indicating a degree of selectivity for the bacterial protein. nih.govresearchgate.net
Modulation of Cellular Processes (e.g., cell division)
By inhibiting key enzymes or binding to essential macromolecules, this compound derivatives can profoundly modulate cellular processes, most notably cell division.
The most direct example is the modulation of bacterial cell division. As FtsZ is essential for the formation of the division septum in bacteria, its inhibition by isoquinoline derivatives leads to a failure in cytokinesis, resulting in filamentation and eventual cell death. nih.govnih.gov This mechanism forms the basis of their antibiotic activity. acs.org The ability of these compounds to halt bacterial cell division makes them exciting leads for developing novel antibiotics to combat resistant pathogens. nih.govnih.gov
In eukaryotic cells, isoquinoline derivatives can also modulate cellular processes. The inhibition of PDE10A, for instance, leads to an increase in the intracellular levels of cyclic nucleotides (cAMP and cGMP). nih.govresearchgate.net These molecules are critical second messengers that regulate a vast array of cellular functions by activating downstream protein kinases and signaling cascades. nih.gov Specifically, PDE10A inhibitors have been shown to modulate both the dopamine (B1211576) D1-direct and D2-indirect striatal pathways and regulate the phosphorylation of glutamate (B1630785) receptor subunits, suggesting a broad impact on neuronal signaling and function. nih.gov Furthermore, some bisbenzylisoquinoline alkaloids like tetrandrine (B1684364) have been found to affect multiple aspects of cancer cell biology, including proliferation, angiogenesis, and apoptosis, by modulating various cellular targets. uni-muenchen.de
Chemical Biology and Natural Product Context of Dimethoxyisoquinolines
Isolation and Characterization of Naturally Occurring Isoquinoline (B145761) Alkaloids and Related Compounds
Isoquinoline alkaloids are a large and structurally diverse group of secondary metabolites found predominantly in the plant kingdom. nih.govtheses.cz They are particularly abundant in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae. The characterization of these compounds from natural sources is a crucial first step in drug discovery, providing templates for synthetic modification.
Naturally occurring alkaloids are typically isolated from plant material through extraction and chromatographic techniques. Their structures are then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography. researchgate.net
Several dimethoxyisoquinoline alkaloids have been isolated from various plant species. Papaverine (B1678415), a well-known opium alkaloid with the chemical name 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline, is found in the opium poppy, Papaver somniferum. unodc.org Another example is 6,7-dimethoxyisoquinoline-N-oxide, which has been isolated from the whole plant of Salsola collina. researchgate.net The study of plants like Eschscholtzia californica has also revealed a rich diversity of isoquinoline alkaloid types. researchgate.net The isolation of benzylisoquinoline alkaloids from Thalictrum minus L. further underscores the prevalence of this structural motif in nature. theses.cz
| Compound Name | Natural Source | Structural Class |
|---|---|---|
| Papaverine | Papaver somniferum (Opium Poppy) | Benzylisoquinoline |
| Berberine (B55584) | Berberis vulgaris, Coptis chinensis | Protoberberine |
| Sanguinarine | Sanguinaria canadensis (Bloodroot) | Benzophenanthridine |
| 6,7-dimethoxyisoquinoline-N-oxide | Salsola collina | Simple Isoquinoline |
| Scoulerine | Various, including Corydalis species | Protoberberine |
Biosynthetic Pathways Leading to Dimethoxyisoquinoline Structures
The biosynthesis of isoquinoline alkaloids in plants begins with the amino acid tyrosine. nih.gov Through a series of enzymatic reactions, tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. The crucial step in forming the isoquinoline core is the Pictet-Spengler condensation of these two molecules, which yields (S)-norcoclaurine, the central precursor for most isoquinoline alkaloids.
From (S)-norcoclaurine, a cascade of enzymatic modifications, including hydroxylations, oxidative coupling, and, critically, O-methylations, leads to the vast diversity of isoquinoline alkaloid structures. The dimethoxy substitution patterns are installed by specific O-methyltransferase (OMT) enzymes, which transfer a methyl group from S-adenosyl methionine (SAM) to hydroxyl groups on the isoquinoline ring system. This biosynthetic machinery provides a rich source of chemical diversity that continues to be explored for new therapeutic agents. nih.gov
Broader Biological Activities of Natural and Synthetic Isoquinoline Analogs
Both natural and synthetic isoquinoline alkaloids exhibit a wide spectrum of pharmacological activities. nih.govrsc.org The specific biological effects are highly dependent on the substitution pattern on the isoquinoline core.
Antimicrobial and Antifungal Activities
Many isoquinoline alkaloids possess significant antimicrobial and antifungal properties. theses.czresearchgate.net Sanguinarine, a benzophenanthridine alkaloid, demonstrates broad-spectrum antimicrobial activity by disrupting the formation of the FtsZ ring in bacteria, which is essential for cell division. researchgate.net
Synthetic chemistry has built upon these natural templates. For instance, 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives have been synthesized and shown to have potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, also by targeting the FtsZ protein. researchgate.netnih.gov Other synthetic efforts include the creation of chalcones incorporating an isoquinoline moiety, which have been evaluated against various bacterial and fungal strains. researchgate.net Protoberberine alkaloids, such as berberine and its derivatives, are well-documented for their antifungal activity against pathogenic fungi. researchgate.net Furthermore, N-substituted tetrahydroisoquinoline (THIQ) analogs have demonstrated potent activity against fungi such as Candida glabrata and Saccharomyces cerevisiae. rsc.org
| Compound/Analog | Activity Type | Target Organism/Mechanism | Finding |
|---|---|---|---|
| Sanguinarine | Antibacterial | Disruption of bacterial FtsZ Z-ring formation. researchgate.net | Broad antimicrobial properties. researchgate.net |
| 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives | Antibacterial | Targeting FtsZ protein. researchgate.net | Potent activity against Staphylococcus aureus. researchgate.net |
| Jatrorrhizine (Protoberberine) | Antifungal | Various pathogenic fungi. researchgate.net | Active against all tested fungal species with MIC values from 62.5 to 125 µg/mL. researchgate.net |
| N-substituted THIQ analog (Compound 145) | Antifungal | Saccharomyces cerevisiae. rsc.org | Exhibited potent activity with a MIC value of 1 μg/ml. rsc.org |
| Chalcone-isoquinoline hybrid (6Aa) | Antibacterial | Escherichia coli. researchgate.net | Showed the most potent activity with a MIC of 130 µg/ml. researchgate.net |
Anticancer Potential and Cytostatic Effects
The anticancer properties of isoquinoline alkaloids are a major area of research. nih.gov Numerous studies have demonstrated the cytotoxic effects of these compounds against a variety of cancer cell lines. researchgate.netresearchgate.net
A study evaluating forty-six naturally occurring isoquinoline alkaloids found that several, including scoulerine, aromoline, berbamine, and parfumidine, exhibited significant cytotoxic effects against Caco-2 (colon cancer) and Hep-G2 (liver cancer) cell lines. nih.gov Scoulerine was notably active against both cell lines. nih.gov The development of novel synthetic dimethoxyisoquinoline analogs is also being pursued as a strategy to create new chemotherapeutic agents with potent cytotoxic activity. researchgate.net The mechanism of action for the anticancer effects of these compounds is often multifaceted, involving the modulation of critical signaling pathways, induction of apoptosis (programmed cell death), and cell cycle arrest. nih.gov For example, butein, a compound structurally related to some isoquinoline building blocks, was found to initiate apoptosis in HeLa cells by activating caspases and to inhibit cell migration. researchgate.net
| Compound | Cancer Cell Line | Activity (IC50 Value) |
|---|---|---|
| Scoulerine | Caco-2 (Colon) | 6.44 µM. nih.gov |
| Scoulerine | Hep-G2 (Liver) | 4.57 µM. nih.gov |
| Butein | HeLa (Cervical) | 8.66 µM. researchgate.net |
| Butein | K562 (Leukemia) | 13.91 µM. researchgate.net |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF (Methoxyflavone) | MDA-MB-231 (Breast) | 21.27 µM. mdpi.com |
Anti-inflammatory Properties
Several isoquinoline alkaloids and their synthetic analogs have demonstrated potent anti-inflammatory effects. nih.gov Sanguinarine, in addition to its antimicrobial properties, is also known to have anti-inflammatory activity. researchgate.net The natural product berberine also exhibits a strong anti-inflammatory effect. researchgate.net
Synthetic chemistry has yielded highly effective anti-inflammatory agents based on the isoquinoline scaffold. A notable example is 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which, in a rat model of formalin-induced arthritis, showed an anti-inflammatory effect 3.3 times greater than the standard drug diclofenac (B195802) sodium. biomedpharmajournal.org The mechanisms behind these effects can involve the inhibition of key inflammatory mediators. For instance, 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone, a compound with a related dimethoxy aromatic structure, was found to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. nih.gov
Q & A
Q. Q1. What are the key considerations for synthesizing 1-Chloro-5,7-dimethoxyisoquinoline with high purity and yield?
Basic Methodological Approach :
- Precursor Selection : Start with a 5,7-dimethoxyisoquinoline precursor. Chlorination at the 1-position is achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), which are effective for introducing chlorine to aromatic systems .
- Reaction Conditions : Optimize temperature (typically 80–100°C) and solvent (e.g., anhydrous DCM or toluene) to minimize side reactions.
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization to isolate the product.
- Validation : Confirm purity via HPLC (>95%) and structural identity via ¹H/¹³C NMR and HRMS .
Advanced Consideration :
Chlorination efficiency can vary due to steric hindrance from methoxy groups. If low yields occur, consider alternative agents like oxalyl chloride with catalytic DMF or microwave-assisted synthesis to enhance reactivity .
Substituent Effects on Reactivity
Q. Q2. How do the positions of methoxy and chlorine substituents influence the compound’s chemical reactivity?
The 5,7-dimethoxy groups are electron-donating, activating the ring for electrophilic substitution, while the 1-chloro group is electron-withdrawing, directing further reactions to specific positions.
- Nucleophilic Substitution : Chlorine at position 1 can be replaced under basic conditions (e.g., KF in DMSO at 120°C) to introduce fluorine or other nucleophiles .
- Electrophilic Aromatic Substitution : Methoxy groups at 5 and 7 positions direct incoming electrophiles to the 8-position due to their para- and meta-directing effects.
Experimental Design :
To map reactivity, perform halogenation (e.g., bromination) or nitration and analyze regioselectivity via LC-MS and NOESY NMR .
Biological Activity and SAR
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Framework :
Derivative Synthesis : Systematically modify substituents:
- Replace chlorine with bromine or iodine.
- Vary methoxy groups (e.g., 5,7-diethoxy or 5-OMe/7-OEt).
In Vitro Screening : Test derivatives against target enzymes (e.g., GFAT for antidiabetic applications or histone methyltransferases for anticancer potential ).
Data Analysis : Use IC₅₀ values and molecular docking to correlate substituent effects with activity.
Example : In GFAT inhibitors, ketone groups at position 1 enhance potency (IC₅₀ = 1 µM for compound 28 in ), while bulky substituents reduce efficacy .
Analytical Characterization
Q. Q4. What advanced techniques validate the structure and purity of this compound?
- NMR Spectroscopy :
- Mass Spectrometry : HRMS confirms molecular formula (e.g., C₁₁H₁₀ClNO₂⁺ requires m/z 223.0403).
- X-ray Crystallography : Resolves positional ambiguity of substituents in polymorphic forms .
Addressing Data Contradictions
Q. Q5. How should researchers resolve discrepancies in reported biological activities of isoquinoline derivatives?
Case Study : If one study reports anticancer activity (e.g., IC₅₀ = 12 µM ) while another shows no effect:
Replicate Experiments : Ensure identical conditions (cell line, assay type, compound purity).
Control Variables : Test metabolites or degradation products via stability studies (e.g., LC-MS under physiological pH).
Mechanistic Analysis : Use siRNA knockdown or enzyme inhibition assays to confirm target engagement .
Reaction Mechanism Insights
Q. Q6. What mechanistic pathways explain the compound’s reactivity in cross-coupling reactions?
- Suzuki-Miyaura Coupling : The chlorine substituent acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids at position 1.
- Buchwald-Hartwig Amination : Requires Pd(OAc)₂/XPhos catalyst to replace chlorine with amines .
Q. Key Data :
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 78 | |
| Amination | Pd/XPhos | 65 |
Toxicity and Safety Profiling
Q. Q7. What methodologies assess the compound’s toxicity for pharmacological applications?
Q. Tables for Key Comparisons
Table 1: Substituent Effects on Bioactivity
| Substituent Position | Biological Activity (IC₅₀) | Key Reference |
|---|---|---|
| 1-Cl, 5,7-OMe | GFAT inhibition: 1 µM | |
| 1-Br, 5,7-OMe | Antiviral: 8 µM | |
| 6-Cl, 8-OMe | Anticancer: 12 µM |
Table 2: Optimal Chlorination Conditions
| Chlorinating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| PCl₅ | DCM | 72 | 98 |
| SOCl₂ | Toluene | 85 | 95 |
| Oxalyl Chloride | DMF (cat.) | 90 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
